3-(Methoxymethyl)oxetan-3-ol

Description

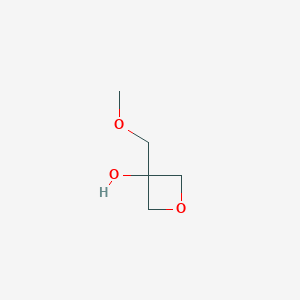

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)oxetan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-7-2-5(6)3-8-4-5/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMWZLHKOHHKFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(COC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methoxymethyl Oxetan 3 Ol and Functionalized Oxetanols

Retrosynthetic Approaches and Precursor Chemistry

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.com This approach reveals potential synthetic pathways by identifying strategic bond disconnections.

Strategic Disconnections Leading to the Oxetane (B1205548) Core

For a target molecule like 3-(methoxymethyl)oxetan-3-ol, two primary retrosynthetic disconnections are considered. The most common approach involves breaking the carbon-oxygen bonds of the ether ring. This leads back to an acyclic 1,3-diol precursor, which can be cyclized via an intramolecular Williamson ether synthesis. acs.orgacs.org This strategy requires a precursor with an alcohol and a leaving group in a 1,3-relationship.

A second powerful disconnection breaks the carbon-carbon bond at the C3 position of the oxetane ring. This approach identifies oxetan-3-one as a key intermediate and a corresponding methoxymethyl nucleophile (e.g., an organometallic reagent) as the required coupling partner. acs.org This method is highly convergent and allows for the introduction of diverse substituents at the 3-position.

Utility of Epoxy Chloropropane and Related Starting Materials

Epoxy chloropropane, also known as epichlorohydrin (B41342), is a versatile and readily available starting material for the synthesis of oxetane-3-ol derivatives. researchgate.netatlantis-press.com The synthesis involves a multi-step sequence that begins with the ring-opening of the epoxide. This is followed by functional group manipulations and culminates in a base-mediated intramolecular cyclization to form the strained four-membered ring. researchgate.netatlantis-press.com This pathway provides a reliable, albeit multi-step, route to the core oxetan-3-ol (B104164) structure, which can then be further functionalized. One concise method for the synthesis of oxetan-3-ol from epoxy chloropropane involves epoxide ring-opening, esterification, and an electrophilic ring-closure reaction. researchgate.netatlantis-press.com

Table 1: Synthetic Sequence from Epoxy Chloropropane to Oxetan-3-ol

| Step | Reaction Type | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Epoxide Ring Opening | Acid or Base Catalyst, Nucleophile (e.g., H₂O) | 1-chloro-2,3-propanediol | researchgate.net |

| 2 | Protection/Esterification | Protecting Group (e.g., Acetyl) | Protected 1-chloro-2,3-propanediol | researchgate.net |

| 3 | Intramolecular Cyclization | Strong Base (e.g., NaOH, KOH) | Oxetan-3-ol | researchgate.netatlantis-press.com |

Synthesis from Oxetan-3-one Derivatives

Oxetan-3-one is a highly valuable and versatile building block in drug discovery and synthetic chemistry. nih.gov Its synthesis has been a subject of considerable research, with methods developed from precursors like epichlorohydrin or via gold-catalyzed oxidation of propargyl alcohol. acs.orgnih.govorganic-chemistry.orgbeilstein-journals.org The carbonyl group of oxetan-3-one is an excellent electrophile, readily undergoing nucleophilic addition with a wide range of organometallic reagents (e.g., Grignard or organolithium reagents) to afford tertiary 3-hydroxyoxetanes. acs.orgnih.gov

The synthesis of this compound can be achieved directly by the addition of a methoxymethyl organometallic reagent, such as methoxymethylmagnesium chloride, to oxetan-3-one. This approach is highly efficient and provides a convergent route to the target compound and its analogues.

Table 2: Examples of Nucleophilic Addition to Oxetan-3-one

| Nucleophile | Reagent Type | Product Type | Reference |

|---|---|---|---|

| Aryl Halide + n-BuLi | Organolithium | 3-Aryl-oxetan-3-ol | acs.org |

| Phenethylmagnesium chloride | Grignard Reagent | 3-Phenethyl-oxetan-3-ol | nih.gov |

| Alkyl Grignard | Grignard Reagent | 3-Alkyl-oxetan-3-ol | nih.gov |

| (Nitromethylene)benzene | Henry Reaction | 3-(Nitromethylene)oxetan-3-ol | acs.org |

Established and Emerging Synthetic Routes for Oxetane Ring Formation

The construction of the strained oxetane ring is a significant synthetic challenge due to unfavorable ring strain. acs.org Consequently, a variety of specialized methods have been developed to facilitate its formation.

Intramolecular Cyclization Strategies

The most prevalent method for constructing the oxetane ring is through intramolecular cyclization, typically via a Williamson ether synthesis. magtech.com.cnacs.org This reaction involves an alkoxide nucleophile displacing a leaving group located three carbons away, forming the C-O bond of the ether. acs.org The kinetics for the formation of a four-membered ring are significantly slower than for three, five, or six-membered rings, often requiring strong bases and good leaving groups (e.g., tosylates, mesylates, or halides) to proceed in acceptable yields. acs.org This strategy is fundamental to routes starting from 1,3-diols or epoxy alcohols. acs.orgrsc.org For instance, the cyclization of a 1,3-halohydrin with a base like sodium hydride is a classic example of this approach. acs.org

Table 3: Intramolecular Cyclization Approaches to Oxetanes

| Precursor Type | Key Reagents | Mechanism | Reference |

|---|---|---|---|

| 1,3-Halohydrin | Base (e.g., NaH, KOH) | Williamson Ether Synthesis (Sₙ2) | acs.orgacs.org |

| 1,3-Diol Monotosylate | Base (e.g., NaH) | Williamson Ether Synthesis (Sₙ2) | acs.org |

| Epoxy Alcohol | Base (e.g., KOH) | Intramolecular Epoxide Opening | rsc.orgresearchgate.net |

| Homoallylic Alcohol | Metal Hydride Catalyst | Radical Cycloisomerization | nih.gov |

Nucleophilic Additions to Oxetane Alkylidenes and Imines

While not a primary ring-forming strategy, the functionalization of pre-formed oxetanes via nucleophilic addition to exocyclic double bonds is a key method for diversification. Oxetane alkylidenes (e.g., 3-methyleneoxetane) and imines can be prepared from oxetan-3-one. acs.org For example, a Wittig reaction or Julia-Kocienski olefination on oxetan-3-one can generate the corresponding exomethylene derivative. researchgate.net These compounds, particularly when conjugated to an electron-withdrawing group to form a Michael acceptor, are susceptible to nucleophilic attack. acs.org This allows for the introduction of a wide array of functional groups at the 3-position, expanding the chemical space accessible from the oxetan-3-one building block. The high reactivity of these exocyclic enol ethers is driven by the inherent ring strain of the oxetane core. nih.gov

Stereoselective and Asymmetric Synthesis of Chiral Oxetane Derivatives

The development of methods to control the stereochemistry of oxetane rings is paramount for producing enantiomerically pure compounds with specific biological activities. Significant progress has been made in the stereoselective and asymmetric synthesis of these valuable scaffolds.

Enantioselective Approaches to 2-Substituted Oxetan-3-ones

A notable strategy for the asymmetric synthesis of 2-substituted oxetan-3-ones involves the use of chiral auxiliary-mediated chemistry. The SAMP/RAMP hydrazone methodology, developed by Enders, has been successfully applied to oxetan-3-one. beilstein-journals.orgresearchgate.net This method facilitates the preparation of these chiral building blocks with good yields and high enantioselectivities. beilstein-journals.org

The process begins with the formation of a chiral hydrazone from oxetan-3-one and a chiral auxiliary, either (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). Deprotonation of this hydrazone with a strong base, such as lithium diisopropylamide (LDA), generates a lithiated species that can then react with a variety of electrophiles, including alkyl, allyl, and benzyl (B1604629) halides. beilstein-journals.orgresearchgate.net This alkylation step introduces a substituent at the C-2 position of the oxetane ring. Subsequent hydrolysis of the hydrazone, typically with aqueous oxalic acid, removes the chiral auxiliary to afford the desired 2-substituted oxetan-3-one without significant racemization. beilstein-journals.org

This methodology has proven effective for a range of electrophiles, yielding products with enantiomeric excesses (ee) up to 84%. beilstein-journals.orgresearchgate.netnih.gov Furthermore, the sequence can be repeated to produce chiral 2,2- and 2,4-disubstituted oxetan-3-ones with high enantiomeric excesses, ranging from 86% to 90%. beilstein-journals.orgresearchgate.net The versatility of this approach allows for the creation of a diverse library of chiral oxetane building blocks for drug discovery programs. researchgate.net

| Electrophile | Product | Yield (%) | ee (%) |

| Methyl iodide | (S)-2-Methyloxetan-3-one | 65 | 75 |

| Ethyl iodide | (S)-2-Ethyloxetan-3-one | 70 | 80 |

| Benzyl bromide | (S)-2-Benzyloxetan-3-one | 72 | 84 |

| Allyl bromide | (S)-2-Allyloxetan-3-one | 68 | 82 |

This table presents a selection of results from the alkylation of the lithiated SAMP hydrazone of oxetan-3-one, demonstrating the scope of the reaction. beilstein-journals.org

Catalytic Asymmetric Ring Opening and Desymmetrization of Oxetanes

Catalytic asymmetric desymmetrization of prochiral oxetanes has emerged as a powerful strategy for the synthesis of chiral, highly functionalized molecules. nih.gov This approach leverages the inherent ring strain of oxetanes to drive reactions that create new stereocenters with high enantiocontrol. nih.gov Various catalytic systems, including chiral Brønsted acids, Lewis acids, and transition metals, have been successfully employed. nih.gov

Chiral phosphoric acids (CPAs) have proven to be particularly effective catalysts for the intramolecular enantioselective desymmetrization of oxetanes. rsc.org For instance, the Sun group has demonstrated that CPAs can catalyze the nucleophilic ring-opening of prochiral 3-substituted oxetanes by a tethered alcohol, leading to the formation of enantioenriched 1,4-dioxanes and other oxa-heterocycles in high yields and enantioselectivities. rsc.orgnih.gov This transformation proceeds via a 6-exo-tet cyclization. nih.gov Similarly, CPA-catalyzed desymmetrization of oxetanes bearing a pendant 2-aminophenol (B121084) moiety provides a transition-metal-free route to chiral 3,4-dihydro-2H-1,4-benzoxazines with excellent yields (up to 99%) and enantioselectivities (up to 99% ee). rsc.org

The desymmetrization of oxetanes can also be achieved through intramolecular ring-opening by sulfur and selenium nucleophiles. Using a suitable chiral Brønsted acid catalyst, an internal thioester or selenoester can open the oxetane ring to generate all-carbon quaternary stereocenters with high enantioselectivity, leading to the synthesis of chiral tetrahydrothiophenes and tetrahydroselenophenes. acs.orgnih.govsemanticscholar.org

Transition metal catalysis offers another avenue for oxetane desymmetrization. The Jacobsen group reported the first intramolecular enantioselective desymmetrization of oxetanes using Co(III)-salen complexes as catalysts, which resulted in the formation of functionalized tetrahydrofurans with high enantioselectivity. nih.govrsc.org

| Catalyst Type | Nucleophile | Product Type | Yield (%) | ee (%) |

| Chiral Phosphoric Acid | Internal Alcohol | 1,4-Dioxane | up to 99 | up to 99.5 |

| Chiral Phosphoric Acid | Internal 2-Aminophenol | 2H-1,4-Benzoxazine | up to 99 | up to 99 |

| Chiral Brønsted Acid | Internal Thioester | Tetrahydrothiophene | - | up to 91 |

| Co(III)-salen Complex | Internal Alcohol | Tetrahydrofuran (B95107) | - | High |

This table summarizes various catalytic asymmetric desymmetrization reactions of oxetanes, highlighting the diversity of catalysts and resulting heterocyclic products. nih.govrsc.orgnih.govsemanticscholar.org

Strategies for Late-Stage Functionalization and Diversification of Oxetane Scaffolds

Late-stage functionalization (LSF) is a critical strategy in drug discovery, allowing for the rapid generation of analogues from a common intermediate, which can expedite the optimization of lead compounds. Applying LSF to oxetane-containing molecules enables the exploration of chemical space around this valuable scaffold.

One powerful LSF approach involves the direct C–H functionalization of complex molecules to install an oxetane ring. For example, a methodology has been developed for the direct conversion of unactivated sp³ alcohols into oxetanes under mild conditions. This has been successfully applied to complex molecules like pregnenolone (B344588) and testosterone, demonstrating its utility in the late-stage modification of bioactive compounds. nih.govacs.org Ruthenium-catalyzed meta-C(sp²)–H alkylation provides another route to introduce oxetane-containing fragments into pharmaceuticals at a late stage, offering a tool to modulate biological properties. nih.gov

Functionalization of a pre-existing oxetane ring is another key diversification strategy. Oxetan-3-one serves as a versatile starting material for a wide array of chemical transformations. chemrxiv.org Standard ketone functionalization reactions, such as the Horner-Wadsworth-Emmons reaction, can be used to introduce α,β-unsaturated ester groups, which can then undergo further modifications like Michael additions. chemrxiv.org Organometallic additions to the carbonyl group of oxetan-3-one are commonly used to produce substituted oxetanols. nih.gov

The hydroxyl group of 3-hydroxyoxetanes provides a convenient handle for further diversification. It can be converted into ethers via Williamson etherification or transformed into a good leaving group, such as a mesylate, to allow for nucleophilic substitution with various nucleophiles, including fluorides, to access halogenated derivatives. chemrxiv.org Furthermore, the development of oxetane sulfonyl fluoride (B91410) reagents allows for the coupling of 3-aryl-oxetane fragments with a variety of nucleophiles. nih.gov

These strategies for late-stage functionalization and diversification are crucial for fully exploiting the potential of the oxetane scaffold in medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacological properties of drug candidates. nih.govchemrxiv.org

Spectroscopic and Structural Characterization of 3 Methoxymethyl Oxetan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-(Methoxymethyl)oxetan-3-ol, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show five distinct signals corresponding to the different chemical environments of the protons. The protons on the carbons adjacent to the highly electronegative oxygen atoms will be deshielded and thus appear at a lower field (higher ppm value). libretexts.org

Hydroxyl Proton (-OH): A broad singlet, typically in the range of 2.0-4.0 ppm. The chemical shift can vary with concentration and solvent, and the signal disappears upon shaking with D₂O.

Oxetane (B1205548) Methylene (B1212753) Protons (-CH₂-O-): The four protons on the oxetane ring (at C2 and C4) are diastereotopic due to the chiral center at C3. They are expected to appear as a complex multiplet or as two distinct sets of signals, likely in the 4.2-4.8 ppm range, based on data from similarly substituted oxetanes. illinois.edu

Methoxymethyl Protons (-CH₂-O-): The two protons of the methylene group attached to the methoxy (B1213986) group are expected to produce a singlet around 3.5-3.7 ppm.

Methoxy Protons (-OCH₃): The three equivalent protons of the methyl group will give a sharp singlet, typically appearing around 3.3-3.4 ppm. libretexts.org

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For the symmetric structure of this compound, four distinct carbon signals are predicted. Ether carbon atoms typically absorb in the 50 to 80 δ range. pressbooks.pub

Oxetane Methylene Carbons (C2 & C4): Due to symmetry, the two methylene carbons of the oxetane ring are chemically equivalent and are expected to produce a single signal in the range of 70-80 ppm. illinois.edu

Quaternary Oxetane Carbon (C3): The substituted carbon at the 3-position, bonded to two oxygen atoms, is significantly deshielded and would likely appear in the 75-85 ppm range.

Methoxymethyl Carbon (-CH₂-O-): The carbon of the methylene group in the methoxymethyl substituent is expected to resonate in the 70-75 ppm range.

Methoxy Carbon (-OCH₃): The methyl carbon of the ether group is predicted to have a chemical shift in the 55-60 ppm range. libretexts.org

Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | |||

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| -OH | 2.0 - 4.0 | broad s | C2, C4 | 70 - 80 |

| C2-H₂, C4-H₂ | 4.2 - 4.8 | m | C3 | 75 - 85 |

| -CH₂-OCH₃ | 3.5 - 3.7 | s | -CH₂-OCH₃ | 70 - 75 |

| -OCH₃ | 3.3 - 3.4 | s | -OCH₃ | 55 - 60 |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadness resulting from hydrogen bonding.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the sp³ C-H bonds in the methylene and methyl groups.

C-O Stretch: Ethers typically show a strong C-O single-bond stretching absorption between 1050 and 1150 cm⁻¹. pressbooks.pub For this molecule, multiple C-O stretches are expected due to the alcohol, the ether, and the strained oxetane ring functionalities, likely appearing as a strong, complex band in the 1000-1250 cm⁻¹ region. libretexts.org The oxetane ring itself has characteristic vibrations, though they can be difficult to distinguish in a substituted molecule.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR. The C-O and C-C bond vibrations within the symmetric oxetane ring structure are expected to be strong and easily observable in the Raman spectrum. The O-H stretch is typically weak in Raman spectra.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch | Alcohol | 3200 - 3600 | Strong, Broad |

| C-H stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Medium-Strong |

| C-O stretch | Alcohol, Ether, Oxetane | 1000 - 1250 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through its fragmentation pattern. The molecular formula of this compound is C₅H₁₀O₃, giving it a molecular weight of 118.13 g/mol .

In electron ionization (EI-MS), the molecular ion peak (M⁺) for a tertiary alcohol is often weak or entirely absent due to the instability of the parent ion. slideshare.netwhitman.edu The fragmentation pattern is dominated by cleavages adjacent to the oxygen atoms.

Alpha-Cleavage: The most prominent fragmentation pathway for tertiary alcohols is the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. For this compound, the most likely alpha-cleavage event would be the loss of the methoxymethyl radical (•CH₂OCH₃, mass 45 u). This would result in a highly stable, resonance-stabilized cation at m/z 73, which would be expected to be the base peak.

Ring Cleavage: Fragmentation of the oxetane ring can also occur. This can proceed through various pathways, including transannular cleavage, leading to smaller fragments. nsf.gov For instance, loss of formaldehyde (B43269) (CH₂O, mass 30 u) from the ring is a common pathway for oxetanes.

Loss of Water: Although common for many alcohols, the loss of a water molecule (M-18) might be a less significant pathway for this tertiary alcohol compared to alpha-cleavage.

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Neutral Loss |

| 118 | [C₅H₁₀O₃]⁺ | (Molecular Ion) |

| 73 | [C₃H₅O₂]⁺ | •CH₂OCH₃ |

| 57 | [C₃H₅O]⁺ | •CH₂OCH₃, O |

| 43 | [C₂H₃O]⁺ |

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation

X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of a molecule in its crystalline state, including bond lengths, bond angles, and absolute stereochemistry.

Currently, there is no publicly available crystal structure for this compound. However, insights into its likely conformation can be drawn from crystallographic studies of other oxetane derivatives.

Electron diffraction and crystallographic studies have shown that the oxetane ring is not perfectly planar but adopts a slightly "puckered" conformation to relieve ring strain. illinois.edu The degree of this puckering is influenced by the substituents on the ring. The introduction of substituents, particularly at the 3-position, can increase the unfavorable eclipsing interactions between them, leading to a more pronounced puckered conformation. illinois.edu Therefore, it is expected that the four-membered ring of this compound would exist in a non-planar, puckered conformation. Determining the precise puckering angle and the orientation of the methoxymethyl and hydroxyl groups would require successful crystallization and subsequent X-ray diffraction analysis.

Computational and Theoretical Studies of Oxetane Systems

Density Functional Theory (DFT) Calculations on Oxetanes and Their Reactivitynih.govrsc.orgnih.gov

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of oxetane (B1205548) derivatives. nih.gov DFT calculations, particularly using functionals like B3LYP, are employed to optimize molecular geometries and predict reaction pathways. rsc.orgrsc.org These theoretical approaches are well-suited for studying the electronic structure of oxetane systems. rsc.org

DFT calculations provide detailed insights into the electronic structure of oxetanes. Key parameters such as orbital energies (HOMO, LUMO), Mulliken charges, and the molecular electrostatic potential (MEP) can be determined to understand the molecule's reactivity. For a substituted oxetane like 3-(Methoxymethyl)oxetan-3-ol, the distribution of electron density is heavily influenced by the electronegative oxygen atoms in the ring and the substituents. The oxygen atom of the oxetane ring typically carries a significant negative charge, making it a site for electrophilic attack.

The energetics of the molecule, including its heat of formation, can be calculated using methods like isodesmic reactions designed at a specific level of theory, such as B3LYP/6-31G*. nih.gov These calculations are crucial for assessing the thermodynamic stability of the compound. The concept of chemical hardness, derived from the HOMO-LUMO gap, is also used to analyze the reactivity and susceptibility of these compounds to chemical transformations. nih.gov

Below is a table summarizing typical electronic properties that can be calculated for an oxetane derivative using DFT.

| Property | Description | Typical Calculated Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -7.0 to -6.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -1.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.0 to 6.0 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.0 to 3.0 Debye |

| Mulliken Charge on Ring Oxygen | Partial atomic charge on the oxetane oxygen atom; indicates its nucleophilicity. | -0.4 to -0.6 e |

Note: These values are representative for substituted oxetanes and would be specifically calculated for this compound in a dedicated study.

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. dntb.gov.uanih.gov Anharmonic vibrational frequencies and rotational constants can be accurately calculated by combining coupled cluster theory with DFT, providing a cost-effective approach for obtaining rovibrational spectral data. nih.gov

For this compound, DFT calculations can predict its infrared (IR) and Raman spectra. The calculated vibrational frequencies correspond to specific molecular motions, such as the characteristic stretching and bending modes of the C-O-C ether linkage in the oxetane ring, as well as the vibrations of the hydroxyl and methoxymethyl groups. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted, aiding in the interpretation of experimental NMR spectra.

The following table illustrates the types of spectroscopic data that can be predicted for an oxetane derivative through computational analysis.

| Spectroscopic Data | Description | Predicted Parameters |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Vibrational frequencies (cm⁻¹), IR intensities. |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Raman activities, vibrational frequencies (cm⁻¹). |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | ¹H and ¹³C chemical shifts (ppm). |

Note: Specific values are dependent on the chosen level of theory and basis set.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. researchgate.netrsc.orgnih.gov For a flexible molecule like this compound, which has rotatable bonds in its side chain, MD simulations can explore its conformational landscape over time. nih.gov

By simulating the molecule's movement at different temperatures, researchers can identify low-energy conformations and the energy barriers between them. nih.gov This is particularly important for understanding how the molecule's shape influences its physical properties and biological activity. The puckered nature of the oxetane ring itself can be analyzed, as substituents can influence the degree of puckering. acs.org

MD simulations are also used to study intermolecular interactions, such as how this compound might interact with solvent molecules or a biological target. rsc.org These simulations can reveal key hydrogen bonding patterns and other non-covalent interactions that govern the molecule's behavior in different environments. rsc.org For instance, the hydroxyl group and the ether oxygens of this compound are expected to act as hydrogen bond acceptors and donors, influencing its solubility and binding properties. acs.orgbeilstein-journals.org

Theoretical Mechanistic Investigations of Oxetane Transformationsnih.gov

The reactivity of oxetanes is largely dictated by their inherent ring strain, making them susceptible to ring-opening reactions. beilstein-journals.orgresearchgate.net Computational chemistry is instrumental in elucidating the mechanisms of these transformations. rsc.orgrsc.orgresearchgate.net DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of reactants, transition states, intermediates, and products. rsc.orgrsc.org

A common transformation for oxetanes is acid-catalyzed ring-opening polymerization. rsc.orgrsc.org Theoretical studies have shown that this process is initiated by protonation of the oxetane oxygen, followed by nucleophilic attack of another oxetane monomer on one of the ring carbons. rsc.orgrsc.org The activation energies for these steps can be calculated to determine the reaction kinetics. rsc.orgrsc.org Computational studies support mechanisms where the oxetane ring is opened by a nucleophile, a process that can be catalyzed by Lewis or Brønsted acids. beilstein-journals.orgresearchgate.net Unusual transformations and rearrangements of highly strained oxetanes have also been illuminated through computational studies. nih.gov

Computational Approaches to Understand Strain Energy and Ring Stability

The oxetane ring possesses significant ring strain, estimated to be around 25.5 kcal/mol (106 kJ/mol), which is comparable to that of an oxirane (epoxide) and much greater than that of tetrahydrofuran (B95107) (THF). beilstein-journals.orgresearchgate.net This strain is a consequence of the deviation of its bond angles from the ideal tetrahedral value. beilstein-journals.org The presence of substituents can further influence the ring's stability and puckering. acs.orgnih.gov

Computational methods are essential for quantifying this strain energy. One common approach is the use of homodesmotic or isodesmic reactions. nih.gov These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, allowing for the cancellation of systematic errors in the calculations and providing a reliable estimate of the strain energy. The stability of the oxetane ring is also dependent on its substitution pattern; for example, 3,3-disubstituted oxetanes are generally more stable because the substituents can sterically hinder the approach of nucleophiles to the ring's C-O bonds. nih.gov

Applications in Advanced Chemical Synthesis As a Building Block

The unique structural and electronic properties of the oxetane (B1205548) ring, particularly when 3,3-disubstituted, have positioned it as a valuable motif in modern organic and medicinal chemistry. The compound 3-(Methoxymethyl)oxetan-3-ol, featuring both a nucleophilic hydroxyl group and a methoxymethyl substituent, serves as a prime example of a highly functionalized building block, enabling the construction of complex molecular architectures and novel chemical entities.

Polymer Chemistry and Materials Science Applications

Ring-Opening Polymerization (ROP) of Oxetanols and Derivatives

Oxetanes possess high ring strain energy (approximately 107 kJ/mol), which is comparable to that of three-membered oxiranes (epoxides) radtech.orgtoagosei.co.jp. This inherent strain, combined with the high basicity of the ether oxygen atom, facilitates their polymerization via ring-opening mechanisms upon introduction of suitable catalysts radtech.orgtoagosei.co.jp. Both cationic and, more recently discovered, anionic pathways have been successfully employed to polymerize oxetanols, leading to the formation of polyethers with diverse functionalities.

Cationic Ring-Opening Polymerization (CROP) is the most common and well-established method for polymerizing oxetanes. The reaction proceeds smoothly with catalysts such as strong protic acids (e.g., H₂SO₄) or aprotic Lewis acids (e.g., BF₃·OEt₂) and their complexes radtech.orgnih.govdiva-portal.org. The polymerization can also be initiated by photo-acid generators (PAGs) upon UV irradiation, a process known as photoinitiated cationic polymerization, which is central to many photocurable systems radtech.orgradtech.org.

The mechanism involves three key steps: initiation, propagation, and termination.

Initiation: A proton or Lewis acid interacts with the oxygen atom of the oxetane (B1205548) ring, forming a secondary oxonium ion. This is a rapid process.

Propagation: The initial secondary oxonium ion can react with another monomer molecule to form a more stable, but less reactive, tertiary oxonium ion. The rate-determining step is often the ring-opening of this tertiary oxonium ion, which then attacks another monomer, propagating the polymer chain radtech.org. This step can sometimes lead to an induction period at the beginning of the polymerization toagosei.co.jp.

Termination/Chain Transfer: The polymerization can be terminated by reaction with nucleophiles or through chain transfer reactions.

The reactivity of oxetanes in CROP is influenced by factors such as basicity, ring strain, and steric hindrance toagosei.co.jp. Due to their higher basicity compared to epoxides, oxetanes can exhibit greater reactivity during polymerization toagosei.co.jpradtech.org. The polymerization of 3-oxetanol, for instance, has been found to be less exothermic than that of glycidol (B123203) under identical conditions, which is attributed to the slightly lower ring strain in the four-membered ring researchgate.net.

| Parameter | Oxetane | Oxirane (Epoxide) | Reference |

| Ring Strain Energy | ~107 kJ/mol | ~114 kJ/mol | radtech.orgtoagosei.co.jp |

| Basicity (pKa of conjugate acid) | ~2.0 | ~3.7 | toagosei.co.jpradtech.org |

This interactive table compares key parameters of oxetane and oxirane rings relevant to cationic polymerization.

While cationic polymerization of oxetanes is well-documented, anionic ring-opening polymerization (AROP) of these monomers was not widely reported until more recently. The development of AROP for oxetanes containing hydroxyl groups, such as 3-(hydroxymethyl)oxetanes, represents a significant advancement. This process has been successfully achieved using catalysts like potassium tert-butoxide in complex with 18-crown-6-ether or sodium hydride (NaH) with co-initiators such as benzyl (B1604629) alcohol radtech.orgusm.edu.

The mechanism is believed to proceed as follows:

Initiation: The strong base (e.g., alkoxide) deprotonates the hydroxyl group of the oxetanol monomer, forming an alcoholate.

Propagation: This newly formed alcoholate anion then acts as a nucleophile, attacking another monomer molecule. This attack can occur in two ways:

Intermolecularly: The alcoholate of one monomer attacks the oxetane ring of another monomer, leading to a linear polymer chain.

Intramolecularly: The pendent alcoholate group can attack the oxetane ring within the same propagating chain, leading to branching.

This dual reactivity of the hydroxyl group is crucial for the formation of complex polymer architectures, particularly hyperbranched structures usm.edu.

Synthesis of Hyperbranched Polyoxetanes and Other Polymer Architectures

The presence of a hydroxyl group in monomers like 3-(Methoxymethyl)oxetan-3-ol allows them to function as AB₂-type monomers, where the oxetane ring is the polymerizable group (A) and the hydroxyl group can act as a branching point (B₂). This functionality is exploited in a technique called ring-opening multibranching polymerization (ROMBP) to create highly branched, tree-like structures known as hyperbranched polymers researchgate.net.

These polymers are characterized by a high density of functional end groups, low viscosity, and high solubility compared to their linear analogs phantomplastics.com. For example, the anionic polymerization of 3-ethyl-3-hydroxymethyl oxetane using NaH and a trimethylol propane (B168953) co-initiator yielded hyperbranched polymers with a degree of branching (DB) as high as 0.48 in the acetone-soluble fraction usm.edu. Similarly, cationic ROP of 3-ethyl-3-(hydroxymethyl)oxetane initiated with BF₃OEt₂ has been used to synthesize novel dumb-bell shaped tri-block copolymers with a linear poly(ethylene glycol) (PEG) core and hyperbranched polyoxetane arms diva-portal.org. These unique architectures allow for the tuning of thermal properties, such as melting point and crystallinity, by simply varying the amount of the hyperbranched component diva-portal.org.

The polyaddition of bis(oxetane)s with multifunctional carboxylic acids has also been employed to synthesize hyperbranched polyesters containing terminal (meth)acryloyl groups, further expanding the range of accessible polymer architectures radtech.org.

Fabrication of Functional Polymeric Materials with Tailored Properties

The polymers derived from this compound and related monomers exhibit a range of desirable properties that can be tailored for specific applications. The resulting polyether backbone is known for its high chemical stability and inertness researchgate.net.

Key properties that can be tailored include:

Thermal Properties: By controlling the polymer architecture (e.g., linear vs. hyperbranched) and the length of alkyl side chains, properties like the glass transition temperature (Tg) and melting point can be precisely adjusted diva-portal.orgresearchgate.net.

Solubility and Polarity: The introduction of specific functional groups or variation of side-chain polarity allows for the control of solubility in different solvents researchgate.net.

Mechanical Properties: The incorporation of different monomer units or polymer chains, such as soft polysiloxane segments, can enhance tensile performance and flexibility acs.org.

Surface Properties: Modifying the polymer with hydrophobic components like polysiloxane can lead to materials with high water contact angles and good hydrophobicity acs.org.

These tailored polymeric materials find use in a variety of fields, including the development of advanced coatings, adhesives, and composites mdpi.comnih.govrsc.org. For example, the high density of hydroxyl groups in hyperbranched polyoxetanes makes them attractive as macroinitiators or as cross-linkable resins for creating robust polymer networks phantomplastics.com.

Development of Oxetane-Containing Monomers for Photocurable Polymer Systems

Oxetane-containing monomers are highly effective components in photocurable systems, particularly those cured via cationic polymerization toagosei.co.jpnagaseamerica.com. Upon exposure to UV light in the presence of a photo-acid generator (PAG), these monomers undergo rapid ring-opening polymerization to form a cross-linked network radtech.org.

Compared to traditional epoxy-based systems, oxetane resins offer several distinct advantages:

Rapid Cure Speed: The high reactivity of the oxetane ring contributes to faster polymerization rates, although they can sometimes exhibit an induction period toagosei.co.jpnagaseamerica.com. Co-polymerizing with reactive epoxides can mitigate this and further accelerate curing toagosei.co.jpradtech.org.

Low Viscosity: Oxetane monomers typically have low viscosity, which is beneficial for processing, as it allows for formulations with reduced or no solvent content nagaseamerica.com.

Low Shrinkage: The ring-opening mechanism of polymerization results in lower volume shrinkage compared to the chain-growth polymerization of acrylates, leading to reduced stress in the final cured material nagaseamerica.com.

High Adhesion: The resulting polyether network often exhibits excellent adhesion to various substrates nagaseamerica.com.

Bioisosteric Applications and Physicochemical Property Modulation in Chemical Design

Oxetanes as Bioisosteres for Gem-Dimethyl Groups and Carbonyl Functionalities

The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to enhance a molecule's biological activity or physicochemical profile, is fundamental to drug design. kara5.liveacs.org Oxetanes have emerged as effective bioisosteres for both gem-dimethyl groups and carbonyl moieties. researchgate.netnih.gov

The utility of oxetanes as bioisosteres stems from their structural and electronic mimicry of gem-dimethyl groups and carbonyl functionalities. The 3,3-disubstituted oxetane (B1205548), for instance, can spatially occupy a similar region as a gem-dimethyl group. However, the introduction of the oxygen atom imparts polarity, a key differentiator that significantly influences molecular properties. researchgate.netacs.org

When compared to a carbonyl group, the oxetane ring exhibits a similar dipole moment and hydrogen bonding capability. acs.orgnih.gov The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, a property it shares with the carbonyl oxygen. acs.org This mimicry allows for the replacement of a potentially reactive and metabolically labile carbonyl group with a more stable oxetane ring without compromising essential binding interactions. enamine.net

Table 1: Comparative Properties of Oxetane, Gem-Dimethyl, and Carbonyl Groups

| Property | Oxetane | Gem-Dimethyl Group | Carbonyl Group |

|---|---|---|---|

| Polarity | Polar | Nonpolar | Polar |

| Hydrogen Bond Acceptor | Yes | No | Yes |

| Metabolic Stability | Generally High | Can be susceptible to oxidation | Susceptible to reduction and other metabolic pathways |

| Three-Dimensionality | High | Moderate | Planar |

The rigid and puckered conformation of the oxetane ring introduces a significant degree of three-dimensionality into a molecule. pharmablock.com This is a departure from the planar nature of a carbonyl group or the more flexible conformation of a gem-dimethyl substituted carbon. nih.gov This increased sp³ character can be advantageous for improving aqueous solubility and exploring new chemical space. nih.gov

The incorporation of an oxetane can also induce specific conformational preferences in adjacent aliphatic chains, favoring synclinal over antiplanar arrangements. researchgate.netnih.gov Furthermore, the electronegative oxygen atom in the oxetane ring exerts a potent inductive electron-withdrawing effect. nih.gov This stereoelectronic effect can influence the reactivity and basicity of neighboring functional groups. nih.gov

Modulation of Polarity and Three-Dimensionality of Organic Molecules

A primary driver for incorporating oxetanes into drug candidates is the ability to modulate polarity and increase three-dimensionality. pharmablock.comnih.gov The inherent polarity of the oxetane ring, owing to the ether oxygen, can lead to a significant reduction in lipophilicity (LogD) without a substantial increase in molecular weight. acs.org This is a crucial advantage in drug design, where high lipophilicity is often associated with poor solubility, increased metabolic clearance, and off-target toxicity.

The introduction of the rigid, non-planar oxetane scaffold disrupts the planarity often found in medicinal chemistry-relevant structures. acs.orgnih.gov This increase in three-dimensional character can improve binding to complex biological targets and enhance aqueous solubility. nih.gov

Influence on Protonation States and Amine Basicity (pKa Modulation)

The strong electron-withdrawing nature of the oxetane ring has a profound impact on the pKa of adjacent basic functional groups, particularly amines. researchgate.netpharmablock.com The placement of an oxetane ring can significantly reduce the basicity of a nearby amine. pharmablock.com

This modulation of pKa is a valuable tool for medicinal chemists. By fine-tuning the basicity of an amine, it is possible to mitigate issues such as hERG liability, improve cell permeability, and reduce unwanted interactions with acidic organelles. nih.govcambridgemedchemconsulting.com For example, the introduction of an oxetane can lower the pKa of a piperidine (B6355638) nitrogen, leading to a more favorable pharmacokinetic profile. nih.gov

Table 2: Impact of Oxetane Proximity on Amine pKa

| Position of Oxetane Relative to Amine | Approximate Reduction in pKa Units |

|---|---|

| α (alpha) | ~2.7 |

| β (beta) | ~1.9 |

| γ (gamma) | ~0.7 |

| δ (delta) | ~0.3 |

Data sourced from multiple research findings. acs.org

Strategic Incorporation for Adjusting Aqueous Solubility and Lipophilicity Profiles

One of the most significant and widely exploited benefits of incorporating an oxetane moiety is the improvement of aqueous solubility and the reduction of lipophilicity. acs.orgresearchgate.netnih.gov The replacement of a nonpolar gem-dimethyl group with a polar oxetane can dramatically increase aqueous solubility, in some cases by a factor of over 4000. researchgate.netnih.gov

Table 3: Physicochemical Property Changes with Oxetane Incorporation

| Original Functional Group | Bioisosteric Replacement | Impact on Aqueous Solubility | Impact on Lipophilicity (LogD) |

|---|---|---|---|

| Gem-Dimethyl | Oxetane | Significant Increase researchgate.netnih.gov | Decrease acs.org |

| Carbonyl | Oxetane | Generally Increased nih.gov | Variable, can decrease acs.org |

Role in Enhancing Metabolic Stability within Chemical Entities

Oxetanes are generally more metabolically stable than the functional groups they often replace, such as gem-dimethyl groups and carbonyls. researchgate.netenamine.net Gem-dimethyl groups can be susceptible to oxidative metabolism, while carbonyl groups are prone to enzymatic reduction. acs.org The oxetane ring is relatively robust to metabolic degradation, which can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate. acs.orgresearchgate.net

The introduction of an oxetane can block metabolically weak spots within a molecule. acs.org For example, replacing a metabolically labile C-H bond with a more stable oxetane can prevent unwanted metabolism at that position. acs.org This increased metabolic stability can lead to lower clearance rates and improved oral bioavailability. pharmablock.com

Q & A

Q. What are the most reliable synthetic routes for 3-(Methoxymethyl)oxetan-3-ol?

A key method involves the addition of organometallic reagents (e.g., Grignard or organolithium compounds) to oxetan-3-one derivatives. For instance, oxetan-3-one reacts with methoxymethyl magnesium bromide to introduce the methoxymethyl group, followed by reduction or acid quenching to yield the target alcohol . Alternative approaches may leverage nucleophilic substitution on pre-functionalized oxetane intermediates, as seen in similar oxetan-3-ol derivatives (e.g., 3-methyloxetan-3-ol) .

Q. How can the purity and structure of this compound be validated?

Standard characterization includes:

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the oxetane ring and methoxymethyl substituent.

- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight (e.g., expected [M+H]+ for C₅H₁₀O₃: 118.26 g/mol).

- Infrared spectroscopy (IR) to identify hydroxyl (3200–3600 cm⁻¹) and ether (C-O stretch, ~1100 cm⁻¹) functional groups. Cross-referencing with databases like PubChem or DSSTox ensures structural consistency .

Q. What are the typical reactivity patterns of this compound under oxidative or reductive conditions?

The hydroxyl group undergoes oxidation to form a ketone (e.g., using CrO₃ or KMnO₄), while the oxetane ring may remain intact due to its strain-stabilized structure. Reduction (e.g., with LiAlH₄) is less common but could target specific substituents. Comparative studies on 4-methylhexan-3-ol suggest stability under mild conditions but susceptibility to ring-opening under strong acids .

Advanced Research Questions

Q. How do conflicting reports on the stability of oxetan-3-ol derivatives in acidic media impact experimental design?

Discrepancies arise from substituent effects: Methoxymethyl groups may enhance stability via steric hindrance, whereas electron-withdrawing groups (e.g., nitro) promote ring-opening. Researchers should:

Q. What computational tools are recommended for predicting the regioselectivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict attack at the oxetane oxygen vs. the methoxymethyl group. Tools like Gaussian or ORCA, combined with cheminformatics databases (e.g., REAXYS), help validate predictions against experimental data .

Q. What structure-activity relationships (SAR) are observed for oxetan-3-ol derivatives in biological systems?

Methoxymethyl substitution may enhance solubility and bioavailability compared to alkyl-substituted analogs (e.g., 3-methyloxetan-3-ol). In vitro assays on similar compounds show potential as enzyme inhibitors or pheromone analogs, but cytotoxicity screening (e.g., MTT assays) is critical due to variable metabolic stability .

Q. How can enantioselective synthesis of this compound be achieved?

Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalysts) can induce stereocontrol during oxetane ring formation. For example, cis- and trans-2-methyloxetan-3-ol isomers were resolved using chiral chromatography, suggesting applicability to methoxymethyl derivatives .

Methodological Notes

- Data Contradiction Analysis : Cross-validate synthetic yields and spectroscopic data with multiple sources (e.g., PubChem vs. DSSTox) to address discrepancies in reported melting points or reaction efficiencies .

- Safety Protocols : Follow ECHA guidelines for handling oxetane derivatives, including PPE (gloves, goggles) and fume hood use, due to potential irritancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.